Cas no 767-92-0 (trans-Decahydroquinoline)

trans-Decahydroquinoline Propiedades químicas y físicas
Nombre e identificación
-
- Quinoline, decahydro-,(4aR,8aS)-rel-
- trans-Decahydroquinoline
- (4aR,8aR)-Decahydroquinoline
- 1,2,3,4,4a,5,6,7,8,8a-Decahydroquinoline
- 2-Azabicyclo[4.4.0]decane
- decahydro-quinolin
- DECAHYDROQUINOLINE (CIS-AND TRANS-MIXTURE)
- DECAHYDROQUINOLINE(CIS+TRANS)
- hexahydroquinoline
- perhydroquinoline
- QUINOLIDINE
- Quinoline,decahydro
- Decahydroquinoline
- Quinoline, decahydro-
- Quinoline, decahydro-, trans-
- Decahydroquinoline, mixture of cis and trans
- POTIYWUALSJREP-UHFFFAOYSA-N
- Decahydroquinoline (cis-and trans- mixture)
- Quinoline, decahydro-, cis-
- decahydro-quinoline
- PubChem5848
- DL-trans-Decahydroquinoline
- D90133
- trans-Decahydroquinoline, 97%
- 767-92-0
- Quinoline, decahydro-, (4aR,8aS)-rel-
- EINECS 212-189-9
- POTIYWUALSJREP-BDAKNGLRSA-N
- DTXSID60883351
- CS-0210524
- rel-(4aR,8aS)-Decahydroquinoline
- EN300-7322836
- NS00042126
- trans-decahydroquino-line
- 105728-23-2
- Q63398679
- (4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
- SCHEMBL90804
- MFCD00137755
- (4aR,8aS)-decahydroquinoline
- 1119900-30-9
- AKOS006345941
- rac-(4aR,8aS)-decahydroquinoline
- Decahydroquinoline, (E)-
-
- MDL: MFCD00137755
- Renchi: 1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2
- Clave inchi: POTIYWUALSJREP-UHFFFAOYSA-N
- Sonrisas: N1([H])C([H])([H])C([H])([H])C([H])([H])C2([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C12[H]
Atributos calculados
- Calidad precisa: 139.13600
- Masa isotópica única: 139.136099547g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 0
- Complejidad: 111
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Superficie del Polo topológico: 12
- Xlogp3: 2
Propiedades experimentales
- Color / forma: Not determined
- Denso: 0.9214 (rough estimate)
- Punto de fusión: 47.0 to 51.0 deg-C
- Punto de ebullición: 203°C(lit.)
- Punto de inflamación: 72℃
- índice de refracción: 1.4920 (estimate)
- PSA: 12.03000
- Logp: 2.25740
- Disolución: Not determined
trans-Decahydroquinoline Información de Seguridad
-
Símbolo:
- Promover:warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NA 1993 / PGIII
- Código de categoría de peligro: 36/37/38-51/53-22
- Instrucciones de Seguridad: S26; S36
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
trans-Decahydroquinoline Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
trans-Decahydroquinoline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | T271925-10g |
trans-Decahydroquinoline |
767-92-0 | 10g |
$ 620.00 | 2022-06-02 | ||
Chemenu | CM344671-100g |
Trans-decahydroquinoline |
767-92-0 | 95%+ | 100g |
$643 | 2023-02-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870408-1g |
trans-Decahydroquinoline |
767-92-0 | 98% | 1g |
168.30 | 2021-05-17 | |
Apollo Scientific | OR917395-100g |
Trans-decahydroquinoline |
767-92-0 | 98% | 100g |
£555.00 | 2024-07-19 | |
Enamine | EN300-7322836-1.0g |
rac-(4aR,8aS)-decahydroquinoline, trans |
767-92-0 | 95% | 1g |
$19.0 | 2023-05-29 | |
Enamine | EN300-7322836-0.1g |
rac-(4aR,8aS)-decahydroquinoline, trans |
767-92-0 | 95% | 0.1g |
$19.0 | 2023-05-29 | |
Enamine | EN300-7322836-2.5g |
rac-(4aR,8aS)-decahydroquinoline, trans |
767-92-0 | 95% | 2.5g |
$36.0 | 2023-05-29 | |
1PlusChem | 1P003VFN-5g |
trans-Decahydroquinoline |
767-92-0 | >98.0%(GC)(T) | 5g |
$38.00 | 2025-02-20 | |
abcr | AB171276-5g |
trans-Decahydroquinoline; . |
767-92-0 | 5g |
€94.50 | 2024-04-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-487648-5g |
trans-Decahydroquinoline, |
767-92-0 | 5g |
¥1188.00 | 2023-09-05 |
trans-Decahydroquinoline Literatura relevante
-
Anthony Millet,Paolo Larini,Eric Clot,Olivier Baudoin Chem. Sci. 2013 4 2241
-
2. An effective strategy for hydrogen supply: catalytic acceptorless dehydrogenation of N-heterocyclesYujing Zhang,Jixue Wang,Feng Zhou,Jiacheng Liu Catal. Sci. Technol. 2021 11 3990
-
H. Booth,A. H. Bostock Chem. Commun. (London) 1967 177
-
Muthupandi Nagaraj,Muthusamy Boominathan,Shanmugam Muthusubramanian,Nattamai Bhuvanesh Org. Biomol. Chem. 2011 9 4642
-
5. 277. Synthetical and stereochemical investigations of reduced cyclic bases. Part II. The cis- and trans-decahydroquinolinesF. E. King,T. Henshall,R. L. St.D. Whitehead J. Chem. Soc. 1948 1373
767-92-0 (trans-Decahydroquinoline) Productos relacionados
- 912771-29-0(2-(piperidin-3-yl)azepane)
- 6621-47-2(2-(2,2-dicyclohexylethyl)piperidine)
- 280-38-6(2-Azabicyclo[2.2.2]octane)
- 2051-28-7(1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline)
- 6287-19-0(2,4-Dimethylpiperidine)
- 109667-09-6(Cyclohexanamine,4-methyl-N-(4-methylcyclohexyl)-)
- 1310682-06-4((2R)-3-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid)
- 2169745-28-0(ethyl (2Z)-3-(1,3-thiazol-4-yl)but-2-enoate)
- 30611-48-4(H-Phe-Arg-OH trifluoroacetate)
- 893943-43-6(2-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide)
